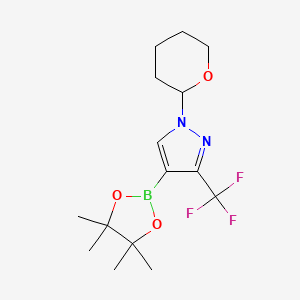

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Beschreibung

Molecular Formula: C₁₄H₂₃BF₃N₂O₃

Molecular Weight: 278.16 g/mol

CAS Number: 1003846-21-6 (primary), 1279088-80-0 (alternate)

Structure: The compound features a pyrazole core substituted at the 1-position with a tetrahydropyran (THP) protecting group, at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), and at the 3-position with a trifluoromethyl (-CF₃) group.

Purity: ≥95% (commercial grade) .

Storage: Stable at room temperature in dry, dark conditions .

Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) .

The THP group enhances solubility in organic solvents and protects reactive sites during synthesis, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions for pharmaceutical or agrochemical applications. The trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects, making the compound valuable in medicinal chemistry .

Eigenschaften

IUPAC Name |

1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BF3N2O3/c1-13(2)14(3,4)24-16(23-13)10-9-21(11-7-5-6-8-22-11)20-12(10)15(17,18)19/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBAYYSYWFRUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(F)(F)F)C3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BF3N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stage 1: THP Protection of Pyrazole

| Step | Reagents/Conditions | Yield/Outcome | Source |

|---|---|---|---|

| Pyrazole protection | Dihydropyran, acid catalyst (e.g., TsOH), solvent-free, 80°C | Quantitative protection |

Mechanism :

The THP group is introduced via acid-catalyzed nucleophilic substitution, forming a stable ether linkage at the pyrazole nitrogen. This step is critical for stabilizing the pyrazole ring and enabling regioselective functionalization.

Stage 2: Trifluoromethylation at C-3

Key Insight :

The trifluoromethyl group directs subsequent lithiation to the C-4 position due to its electron-withdrawing nature, enabling regioselective boronation.

Stage 3: Boronation at C-4

| Step | Reagents/Conditions | Yield/Outcome | Source |

|---|---|---|---|

| Lithiation at C-4 | iPrMgCl, THF, 0°C | Lithio intermediate at C-4 | |

| Boronation | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 20°C | Boronic ester formation |

Example Reaction :

1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole undergoes lithiation with iPrMgCl, followed by quenching with the boronic ester reagent to yield the target compound.

Alternative Methods and Variations

| Step | Reagents/Conditions | Yield/Outcome | Source |

|---|---|---|---|

| Coupling | Pd(OAc)₂, triphenylphosphine, Cs₂CO₃, MeCN/H₂O, 70°C | Boronic ester formation |

Limitations :

This method requires a pre-existing boronic acid partner and may suffer from competing protodeboronation in electron-deficient systems.

Critical Data and Reaction Optimization

Table 1: Comparative Reaction Conditions for Boronation

| Method | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Lithiation-Boronation | iPrMgCl | THF | 0°C | 80% | |

| Suzuki Coupling | Cs₂CO₃ | MeCN/H₂O | 70°C | 60–85% |

Optimal Conditions :

-

Lithiation-Boronation : iPrMgCl in THF at 0°C provides superior yields and regioselectivity.

-

Suzuki Coupling : Lower palladium catalyst loadings (0.5–2 mol%) reduce costs while maintaining efficiency.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapies. For instance, compounds related to pyrazole have been shown to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. The incorporation of boron into the pyrazole structure may enhance its biological activity and selectivity against cancer cells .

Antiviral Properties : Research indicates that pyrazole derivatives exhibit antiviral activities. The structural modifications of pyrazoles can lead to compounds that effectively target viral replication processes. The unique structure of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may provide a scaffold for developing new antiviral agents .

Materials Science Applications

Synthesis of Advanced Materials : The boron-containing moiety in this compound allows for the formation of organoboron compounds that are useful in materials science. These materials can be utilized in the development of sensors and catalysts due to their unique electronic properties .

Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve their performance in various applications such as coatings and composites .

Agricultural Chemistry Applications

Pesticidal Activity : There is emerging interest in the use of pyrazole derivatives as agrochemicals. The modification of existing pesticides with pyrazole structures has shown promise in enhancing their efficacy against pests while potentially reducing toxicity to non-target organisms .

Herbicide Development : The unique chemical properties of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole could lead to the development of novel herbicides that are more effective at lower concentrations compared to traditional herbicides .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the dioxaborolane group can participate in covalent bonding with biological molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- CAS : 761446-44-0

- Formula : C₁₀H₁₇BN₂O₂

- Key Differences : Methyl group at position 1 (vs. THP); simpler structure.

- Applications : Used in pesticide synthesis; lower molecular weight enhances diffusion in biological systems .

Functional Analogues

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole

- CAS : 1604036-71-6

- Formula : C₁₈H₂₂BF₃N₂O₂

- Key Differences : Trifluoromethyl group attached via phenyl-ethyl chain (vs. direct substitution on pyrazole).

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole Derivatives

- Examples : Chlorantraniliprole (insecticide).

- Key Differences : Bromo and chloropyridinyl substituents (vs. boronate and -CF₃).

- Bioactivity : High insecticidal efficacy (LC₅₀ = 23.67–37.77 mg/L); boronate-free .

Physicochemical and Reactivity Comparison

Biologische Aktivität

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 1003846-21-6) is a novel compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

The biological activity of this compound can be attributed to its structural components:

- Pyrazole Ring : Known for its role in various biological activities including anti-inflammatory and anti-cancer properties.

- Dioxaborolane Group : This moiety is often involved in drug interactions and can enhance the bioavailability of the compound.

- Trifluoromethyl Group : Provides lipophilicity which may contribute to the compound's ability to penetrate biological membranes .

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance:

- A study demonstrated that pyrazole derivatives effectively inhibited tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research suggests that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX) which are crucial in the inflammatory pathway .

Study 1: Antitumor Activity

In a recent investigation, researchers evaluated the anticancer efficacy of a related pyrazole derivative in vitro and in vivo. The results showed:

- In Vitro : Significant reduction in cell viability in human cancer cell lines (e.g., breast and lung cancer).

- In Vivo : Tumor size reduction in xenograft models treated with the compound .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of pyrazole compounds. The findings indicated:

- The compound inhibited the production of pro-inflammatory cytokines in macrophages.

- It showed potential as a therapeutic agent for conditions like rheumatoid arthritis .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?

The synthesis typically involves coupling a pyrazole precursor with a boronate ester. A validated approach includes:

- Using boron trifluoride etherate and 3-methylbutyl nitrite in dry THF at -20°C to form diazonium intermediates, followed by coupling with tetrahydro-2H-pyran derivatives .

- Purification via cold diethyl ether washing and column chromatography.

- Yield optimization : Control reaction temperature (-20°C), stoichiometric excess of boron trifluoride (3.0 equiv), and inert atmosphere (N₂) to minimize side reactions .

Q. How should researchers characterize this compound to confirm its structural integrity?

Key characterization methods include:

- NMR spectroscopy : Analyze ¹H, ¹³C, and ¹⁹F spectra to confirm substituent positions (e.g., trifluoromethyl group at C3 and tetrahydro-2H-pyran at N1) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (average mass 278.161 g/mol; exact mass 278.180173) .

- Elemental analysis : Ensure purity (>95%) and absence of unreacted boronate ester precursors .

Q. What stability considerations are critical during storage and handling?

- Storage : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the boronate ester .

- Handling : Avoid exposure to moisture, heat, or strong acids/bases. Use flame-resistant equipment (P210 precaution) and personal protective gear (P201/P202 protocols) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Regioselectivity issues arise during boronation or trifluoromethylation due to competing reaction pathways. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., tetrahydro-2H-pyran) to favor substitution at the C4 position .

- Computational modeling : Predict reactive sites using DFT calculations to optimize reaction conditions .

- Experimental validation : Compare reaction outcomes using substituents with varying steric/electronic profiles (e.g., methyl vs. phenyl groups) .

Q. What role does the tetrahydro-2H-pyran group play in Suzuki-Miyaura cross-coupling reactions?

The tetrahydro-2H-pyran (THP) group:

- Acts as a protecting group for the pyrazole nitrogen, preventing undesired coordination with palladium catalysts .

- Enhances solubility in polar aprotic solvents (e.g., DMF, THF), facilitating homogeneous reaction conditions .

- Post-coupling, THP can be removed under mild acidic conditions (e.g., HCl/MeOH) without disrupting the boronate ester .

Q. How can computational tools aid in predicting reactivity or degradation pathways?

- DFT studies : Calculate bond dissociation energies (BDEs) for the boronate ester and trifluoromethyl groups to predict hydrolysis susceptibility .

- Molecular dynamics simulations : Model solvent effects on stability (e.g., acetonitrile vs. water) .

- Degradation analysis : Use LC-MS to identify byproducts under oxidative or thermal stress, correlating with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.